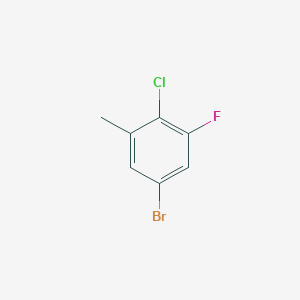

5-Bromo-2-chloro-3-fluorotoluene

Description

5-Bromo-2-chloro-3-fluorotoluene (molecular formula: C₇H₅BrClF) is a halogenated aromatic compound featuring bromine, chlorine, and fluorine substituents on a toluene backbone. The substituents are positioned at the 2- (chloro), 3- (fluoro), and 5- (bromo) positions of the benzene ring, with a methyl group at the 1-position (toluene framework). This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a versatile building block due to its electron-deficient aromatic system, which facilitates cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings .

For instance, 2-Bromo-5-fluorotoluene (C₇H₆BrF) has a boiling point of 169–170°C . The addition of a chlorine substituent in this compound likely increases its molecular weight (189.03 g/mol for 2-Bromo-5-fluorotoluene vs. 224.47 g/mol for the target compound) and boiling point due to enhanced van der Waals interactions .

Properties

IUPAC Name |

5-bromo-2-chloro-1-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJDNCWXAJGXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-fluorotoluene typically involves halogenation reactions. One common method is the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination. The process involves dissolving the aniline derivative in sulfuric acid, followed by the addition of sodium nitrite to form the diazonium salt. This intermediate is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to yield the desired product .

Industrial Production Methods

For industrial-scale production, continuous flow processes such as tubular diazotization are employed. This method offers advantages like reduced side reactions, improved yield, and enhanced safety. The continuous flow process ensures a stable reaction environment, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the halogens.

Oxidation and Reduction: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Coupling: Palladium catalysts with organoboron reagents under mild conditions.

Major Products

Substitution: Formation of substituted aromatic compounds.

Oxidation: Formation of benzoic acids.

Reduction: Formation of methyl derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-3-fluorotoluene has been explored for its potential as a precursor in the synthesis of biologically active compounds. Research indicates several promising pharmacological activities:

- Antimicrobial Activity : Similar halogenated compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

- Neuropharmacology : Derivatives of this compound have been studied for their effects on GABA receptors, indicating potential applications in developing anxiolytic drugs.

Material Science

The unique properties of this compound make it valuable in material science:

- Polymer Chemistry : It can be used to synthesize polymers with specific functional properties due to its halogen substituents, which enhance the material's thermal stability and chemical resistance.

- Catalysis : The compound's reactivity allows it to serve as a catalyst or catalyst precursor in various organic reactions, improving selectivity and efficiency.

Case Study 1: Antimicrobial Properties

Research conducted on structurally similar compounds has shown that halogenated toluenes exhibit significant antimicrobial activity. For instance, studies demonstrated that derivatives of this compound could effectively inhibit growth against a range of bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Neuropharmacological Research

In preclinical studies focusing on anxiety disorders, derivatives derived from this compound have shown promise in modulating GABA receptors. This highlights the compound's potential role in developing new anxiolytic therapies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluorotoluene in chemical reactions involves the activation of the aromatic ring by the halogen substituents. These substituents influence the electron density on the ring, making it more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically influence reactivity and physical properties:

Key Observations :

- Electron-Withdrawing Effects : The trifluoro, bromo, and chloro groups in this compound create a strongly electron-deficient ring, favoring nucleophilic aromatic substitution. In contrast, analogs with -NH₂ (e.g., 5-Bromo-3-chloro-2-fluoroaniline) exhibit increased electron density, enabling electrophilic reactions .

- Steric Hindrance: The methyl group in toluene derivatives (vs. phenol or aniline analogs) reduces steric hindrance, enhancing accessibility for metal-catalyzed couplings .

Physicochemical Properties

- Boiling/Melting Points: Chlorine and bromine substituents increase boiling points compared to fluorine-only analogs. For example, 1-Bromo-8-chloronaphthalene (C₁₀H₆BrCl) has a higher boiling point than mono-halogenated naphthalenes due to increased molecular mass and halogen interactions .

- Solubility: The absence of polar groups (e.g., -OH, -NH₂) in this compound reduces water solubility compared to phenolic analogs like 5-Bromo-2-chloro-4-fluorophenol .

Biological Activity

5-Bromo-2-chloro-3-fluorotoluene, an aromatic compound with the molecular formula C7H5BrClF, is a halogenated derivative of toluene. Its unique substitution pattern at the 5th, 3rd, and 2nd positions significantly influences its chemical properties and biological activities. This article explores the compound's biological activity, including antimicrobial effects, pharmacological potential, and neuropharmacological applications, supported by relevant tables and case studies.

The presence of halogens in this compound enhances its reactivity and interaction with biomolecular targets. The compound can undergo various chemical reactions such as nucleophilic aromatic substitutions, oxidation, and reduction, which are crucial for its biological applications.

1. Antimicrobial Activity

Research indicates that halogenated toluenes exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing new antibiotics.

2. Pharmacological Potential

This compound serves as a precursor for synthesizing biologically active molecules. Its structural features make it a candidate for developing pharmaceuticals targeting specific diseases. Notably, compounds derived from this structure have been explored for their ability to modulate GABA receptors, which are critical in anxiety disorder treatments.

3. Neuropharmacology

The compound's derivatives have shown promising results in preclinical models for anxiety disorders through their interaction with GABAA receptors. This modulation is vital for developing anxiolytic drugs.

The biological effects of this compound are largely attributed to its interactions with molecular targets such as enzymes and receptors. The halogen substituents enhance the compound's binding affinity and specificity towards these targets. Key mechanisms include:

- Nucleophilic Aromatic Substitution : Facilitates further functionalization that may enhance biological activity.

- Oxidative Stress Modulation : Influences oxidative stress pathways, potentially leading to protective effects in cellular models.

Case Studies

Several case studies highlight the biological relevance of this compound:

Antimicrobial Efficacy Study

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.

Anxiolytic Properties Study

Research involving pyrimidine derivatives synthesized from this compound showed enhanced binding to GABAA receptors, indicating potential use in treating anxiety disorders.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | C7H5BrClF | Antimicrobial, anxiolytic potential |

| 4-Bromo-5-chloro-2-fluorotoluene | C7H5BrClF | Antimicrobial |

| 3-Bromo-2-chloro-5-fluorotoluene | C7H5BrClF | Limited studies |

The unique positioning of halogens in this compound contributes to its distinct reactivity and biological activity compared to other structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.